Cas no 18881-17-9 ((S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol)
18881-17-9 structure
Product Name:(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
Número CAS:18881-17-9
MF:C10H13NO
Megavatios:163.216322660446
MDL:MFCD01631316
CID:51171
PubChem ID:24872883
Update Time:2025-04-18
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol Propiedades químicas y físicas
Nombre e identificación
-
- (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol
- (S)-(?)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol
- (S)-(-)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol
- (1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol
- (3S)-1,2,3,4-tetrahydroisoquinolin-3-ylmethanol
- (S)-1,2,3,4-Tetrahydroisoquinolylmethan-3-ol
- Tic-ol
- (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
- (S)-1,2,3,4-tetrahydroisoquinolin-3-ylmethanol
- (S)-3-Hydroxymethyl-1,2,3,4-tetrahydroisoquinoline
- S)-(-)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINEMETHANOL(S)-()-1,2
- (3S)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol
- (S)-1,2,3,4-Tetrahydro-3-isoquinolinylmethanol
- 3-HYDROXYMETHYL-1,2,3,4-TETRAHYDROISOQUINOLINE
- (S)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-YL-METHANOL
- (S)-(-)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL
- [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol
- 3-Isoquinolinemethanol, 1,2,3,4-tetrahydro-, (S)-
- ((3S)-3-1,2,3,4-tetrahydroisoquinolyl)me
- (S)-(1,2,3,4-Tetrahydro-isoquinolin-3-yl)-methanol
- ZSKDXMLMMQFHGW-JTQLQIEISA-N
- SCHEMBL894205
- AMY33532
- AKOS015856119
- CS-W014288
- HMS566P18
- CHEMBL61489
- A813268
- (S)-1-(1,2,3,4-Tetrahydro-isoquinolin-3-yl)-methanol
- (S)-3-hydroxymethyl-1,2,3,4-tetrahydro isoquinoline
- Z1198159867
- EN300-2999755
- DTXSID30354588
- 3-Isoquinolinemethanol, 1,2,3,4-tetrahydro-, (3S)-
- (S)-1,2,3,4-tetrahydroisoquinoline-3-yl-methanol
- J-502357
- (S)-(-)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol, 98%
- (S)-3-hydroxymethy-1,2,3,4-tetrahydroisoquinoline
- (3S)-3-(Hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline
- (S)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol
- (3 S)-1,2,3,4-tetrahydroisoquinolin-3-ylmethanol
- (35)-1,2,3,4-tetrahydroisoquinolin-3-ylmethanol
- PS-6029
- BDBM50077536
- MFCD01631316
- AC-23785
- AKOS006238074
- InChI=1/C10H13NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-4,10-12H,5-7H2/t10-/m0/s1
- 18881-17-9
- T1755
- ZSKDXMLMMQFHGW-JTQLQIEISA-
- Maybridge1_008972
- FD1007
- ((3S)-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol
- DTXCID00305648
- 626-104-1
-
- MDL: MFCD01631316
- Renchi: 1S/C10H13NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-4,10-12H,5-7H2/t10-/m0/s1
- Clave inchi: ZSKDXMLMMQFHGW-JTQLQIEISA-N
- Sonrisas: OC[C@@H]1CC2C=CC=CC=2CN1
Atributos calculados
- Calidad precisa: 163.10000
- Masa isotópica única: 163.1
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 1
- Complejidad: 149
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: none
- Xlogp3: 0.7
- Superficie del Polo topológico: 32.299
Propiedades experimentales
- Color / forma: 不确定
- Denso: 1.0508 (rough estimate)
- Punto de fusión: 113.0 to 117.0 deg-C
- Punto de ebullición: 307.9℃ at 760 mmHg
- Punto de inflamación: 147℃
- índice de refracción: -97 ° (C=0.2, MeOH)
- PSA: 32.26000
- Logp: 1.02200
- Actividad óptica: [α]22/D −97°, c = 1 in methanol
- Disolución: 不确定
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol Información de Seguridad
-
Símbolo:
- Promover:警告
- Palabra de señal:Warning
- Instrucciones de peligro: H315,H319,H335
- Declaración de advertencia: P261,P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: S26; S36; S37/39
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,Room temperature(BD0195)
- Términos de riesgo:R36/37/38
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol Datos Aduaneros
- Código HS:2933499090
- Datos Aduaneros:
中国海关编码:
2933499090概述:
2933499090. 其他含喹琳或异喹啉环系的化合物〔但未进一步稠合的〕. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 494186-1G |
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol |
18881-17-9 | 98% | 1G |
¥955.87 | 2022-02-24 | |
| Fluorochem | 093186-250mg |
S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol |
18881-17-9 | 95% | 250mg |
£10.00 | 2022-03-01 | |
| Fluorochem | 093186-1g |
S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol |
18881-17-9 | 95% | 1g |
£20.00 | 2022-03-01 | |
| Fluorochem | 093186-5g |
S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol |
18881-17-9 | 95% | 5g |
£67.00 | 2022-03-01 | |
| Fluorochem | 093186-10g |
S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol |
18881-17-9 | 95% | 10g |
£120.00 | 2022-03-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S55581-1g |
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol |
18881-17-9 | 1g |
¥86.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S55581-5g |
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol |
18881-17-9 | 5g |
¥296.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S55581-25g |
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol |
18881-17-9 | 25g |
¥1156.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S55581-100g |
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol |
18881-17-9 | 100g |
¥4656.0 | 2021-09-07 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006992-1g |
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol |
18881-17-9 | 97% | 1g |
¥39 | 2024-05-25 |
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol Literatura relevante
-
1. Enantioselective deprotonation of 4-tert-butylcyclohexanone by conformationally constrained chiral lithium amide basesVarinder K. Aggarwal,Paul S. Humphries,Ashley Fenwick J. Chem. Soc. Perkin Trans. 1 1999 2883
-
2. Crystal and molecular structure of μ-chloro-chlorobis[3,4-bis(2-aminoethylthio)toluene]dicopper(II) diperchlorateAndrew C. Braithwaite,Clifton E. F. Rickard,T. Neil Waters J. Chem. Soc. Dalton Trans. 1975 1817
18881-17-9 ((S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol) Productos relacionados
- 321-97-1((-)-Pseudoephedrine)
- 131-10-2((-)-Berbine)
- 100-92-5(Mephentermine)
- 101-98-4(2-Methyl(phenylmethyl)aminoethanol)
- 134-72-5(2-(Methylamino)-1-phenylpropan-1-ol sulfate)
- 104-63-2(2-(Benzylamino)ethanol)
- 101-06-4(N,N-Dibenzylethanolamine)
- 91-21-4(1,2,3,4-Tetrahydroisoquinoline)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Proveedores recomendados
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
Hubei Cuiyuan Biotechnology Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Essenoi Fine Chemical Co., Limited
Miembros de la medalla de oro
Proveedor de China
Reactivos
Shanghai Aoguang Biotechnology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote